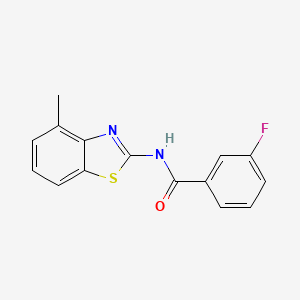

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Description

3-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a fluorine atom at the 3-position of the benzene ring and a 4-methyl-substituted benzothiazole moiety attached via an amide linkage. Its synthesis typically involves benzoylation of 2-amino-4-methylbenzothiazole with 3-fluorobenzoyl chloride under basic conditions .

Properties

IUPAC Name |

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIYYQGYIYPHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate . This reaction is carried out under mild conditions, and the product is obtained as a white solid with a high yield . Industrial production methods for benzothiazole derivatives often involve similar synthetic routes, with a focus on optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dioxane, mild temperatures, and appropriate catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms and cancer cells . This inhibition can lead to the death of the target cells or the prevention of their growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in fluorine substitution patterns, benzothiazole substituents, or heterocyclic modifications. These variations influence electronic properties, steric effects, and biological interactions.

Biological Activity

3-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and data.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 225.27 g/mol. Its structure features a fluorine atom at the 3-position of the benzene ring and a methyl group at the 4-position of the benzothiazole moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various benzothiazole derivatives, this compound showed promising activity against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.67 µM |

| Escherichia coli | 31.25 µM |

| Candida albicans | 16.00 µM |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Similar compounds in the benzothiazole class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may exert beneficial effects in conditions characterized by inflammation .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell proliferation. For instance, compounds with similar structures have shown efficacy in disrupting cell cycle progression in cancer cells, leading to apoptosis . Further research is needed to elucidate the specific pathways involved and to assess the compound's effectiveness against various cancer types.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and inflammation.

- Cell Cycle Disruption : It may interfere with cell cycle regulation in cancer cells, promoting apoptosis.

- Interaction with Cellular Targets : The presence of the fluorine atom enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.

Case Studies and Research Findings

Several studies have documented the effects of benzothiazole derivatives on microbial and cancer cells:

- A study published in MDPI highlighted that structurally similar thiazole compounds exhibited varying degrees of antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like fluorine was noted to enhance activity .

- Another investigation into benzothiazoles indicated their potential as dual-action agents against both bacterial infections and inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.